molecular formula C29H24N2O B14613202 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- CAS No. 60483-36-5

2-Cyclopenten-1-one, 4,5-bis(diphenylamino)-

Cat. No.: B14613202
CAS No.: 60483-36-5
M. Wt: 416.5 g/mol
InChI Key: UEUMRECTOJMMRI-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is an organic compound with the molecular formula C17H16N2O It is a derivative of cyclopentenone, featuring two diphenylamino groups attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- typically involves the reaction of cyclopentenone with diphenylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of diphenylamine to the cyclopentenone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: The parent compound, which lacks the diphenylamino groups.

    4,4-Dimethyl-2-cyclopenten-1-one: A derivative with methyl groups instead of diphenylamino groups.

    2-Cyclopenten-1-one, 3,4,5-trimethyl-: Another derivative with multiple methyl groups.

Uniqueness

2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is unique due to the presence of diphenylamino groups, which impart distinct chemical and biological properties

Properties

CAS No.

60483-36-5

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

4,5-bis(N-phenylanilino)cyclopent-2-en-1-one

InChI

InChI=1S/C29H24N2O/c32-28-22-21-27(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)29(28)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,27,29H

InChI Key

UEUMRECTOJMMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2C=CC(=O)C2N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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